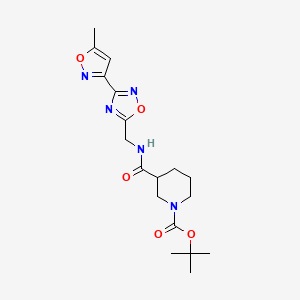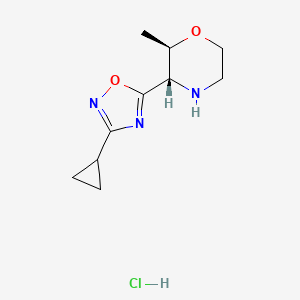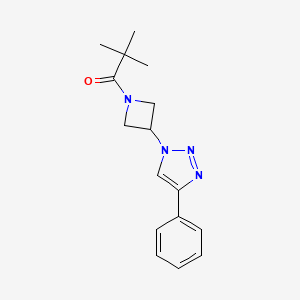
2-Chloro-5-(2-chloroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-chloroethyl)pyridine is a chemical compound with the CAS Number: 117528-26-4 . It has a molecular weight of 176.04 . It is used for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
There are several papers related to the synthesis of this compound. For instance, a paper titled “Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5 …” discusses the synthesis process . Another paper titled “An Alternative Synthesis of 2-Chloro-5-Hydroxypyridine: A Key Component …” also provides insights into the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is given by the InChI code: 1S/C7H7Cl2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 . A detailed analysis of the structure can be found in various papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.04 . More detailed properties can be found on the PubChem page .Wissenschaftliche Forschungsanwendungen
Synthesis and Application Research
Catalysis and Synthesis Improvements
The compound's structure allows for its involvement in catalytic processes, contributing to the efficient synthesis of ketones and alcohols. This highlights its role in improving synthetic methodologies, making chemical processes more efficient and environmentally friendly. Research has developed methods for its purification and quantification, which are essential for its application in high-purity chemical synthesis, such as in the pharmaceutical industry. Advances in the synthesis of 2-Chloro-5-(2-chloroethyl)pyridine derivatives have facilitated the development of compounds with potential insecticidal and fungicidal activities, underlining its significance in agrochemical research (O. Prakash et al., 2012), (Wang Yue-feng, 2007).
Material Science and Chemistry Innovation
In material science, this compound is utilized in the synthesis of novel materials, including those combining fluorescent and magnetic properties. These materials have potential applications in sensors, imaging, and information storage, demonstrating the compound's contribution to the development of advanced materials. Its role in the synthesis of complex molecular structures further emphasizes its utility in creating compounds with specific physical and chemical properties (R. Ziessel & C. Stroh, 2003).
Eigenschaften
IUPAC Name |
2-chloro-5-(2-chloroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYALCZIXSUIFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117528-26-4 |
Source


|
| Record name | 2-chloro-5-(2-chloroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)



![2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2637251.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)

